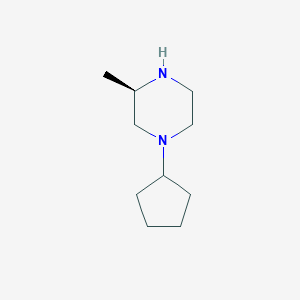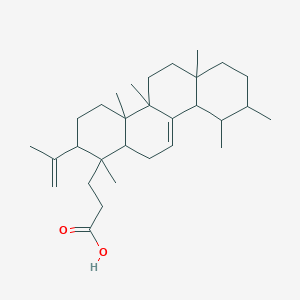![molecular formula C12H12F3NO3 B12815997 2-[Ethyl-[4-(trifluoromethyl)benzoyl]amino]acetic acid](/img/structure/B12815997.png)
2-[Ethyl-[4-(trifluoromethyl)benzoyl]amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (4-(trifluoromethyl)benzoyl)glycinate is an organic compound with the molecular formula C12H12F3NO3 It is known for its unique chemical structure, which includes a trifluoromethyl group attached to a benzoyl moiety, and an ethyl ester of glycine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (4-(trifluoromethyl)benzoyl)glycinate typically involves the esterification of glycine with ethyl (4-(trifluoromethyl)benzoyl) chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure consistency and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl (4-(trifluoromethyl)benzoyl)glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl moiety, particularly at the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives
Scientific Research Applications
Ethyl (4-(trifluoromethyl)benzoyl)glycinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of Ethyl (4-(trifluoromethyl)benzoyl)glycinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in modulating inflammatory pathways .
Comparison with Similar Compounds
- Ethyl (4-(trifluoromethyl)phenyl)glycinate
- Ethyl (4-(trifluoromethyl)benzoyl)alaninate
- Ethyl (4-(trifluoromethyl)benzoyl)valinate
Comparison: Ethyl (4-(trifluoromethyl)benzoyl)glycinate stands out due to its unique combination of the trifluoromethyl group and glycine ester. This combination imparts distinct physicochemical properties, such as increased stability and lipophilicity, compared to other similar compounds. The presence of the trifluoromethyl group also enhances its reactivity in various chemical reactions, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C12H12F3NO3 |
|---|---|
Molecular Weight |
275.22 g/mol |
IUPAC Name |
2-[ethyl-[4-(trifluoromethyl)benzoyl]amino]acetic acid |
InChI |
InChI=1S/C12H12F3NO3/c1-2-16(7-10(17)18)11(19)8-3-5-9(6-4-8)12(13,14)15/h3-6H,2,7H2,1H3,(H,17,18) |
InChI Key |
DSTDZLQKMQRDPW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(=O)O)C(=O)C1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


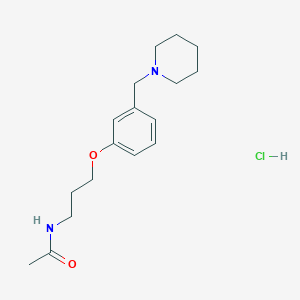
![ethyl (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxylate; oxalic acid](/img/structure/B12815920.png)
![1,5,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B12815923.png)
![1-Methoxy-6-nitro-1H-benzo[d]imidazole](/img/structure/B12815933.png)
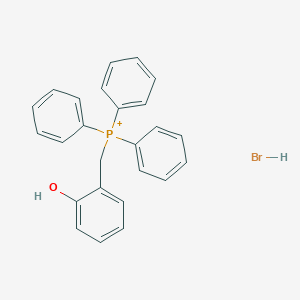
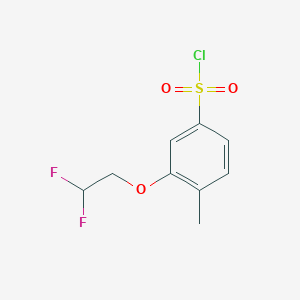

![2-amino-7-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12815937.png)

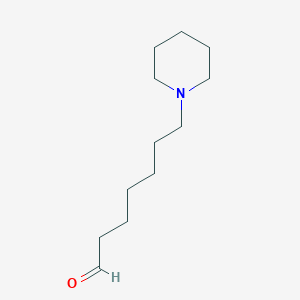
![2-Amino-N-methyl-1H-benzo[d]imidazole-1-carboxamide](/img/structure/B12815956.png)

